4-[2-(Oxolan-3-yl)acetyl]-1,3-dihydroquinoxalin-2-one
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Overview
Description
4-[2-(Oxolan-3-yl)acetyl]-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Oxolan-3-yl)acetyl]-1,3-dihydroquinoxalin-2-one typically involves the reaction of quinoxaline derivatives with oxolane-3-yl acetic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Oxolan-3-yl)acetyl]-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoxaline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.
Scientific Research Applications
4-[2-(Oxolan-3-yl)acetyl]-1,3-dihydroquinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[2-(Oxolan-3-yl)acetyl]-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoxaline core and have been studied for their biological activities.
Oxazoloquinolones: These derivatives also feature a quinoxaline structure and are known for their diverse chemical reactivity.
Uniqueness
4-[2-(Oxolan-3-yl)acetyl]-1,3-dihydroquinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxolane-3-yl acetyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for further research.
Properties
IUPAC Name |
4-[2-(oxolan-3-yl)acetyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13-8-16(12-4-2-1-3-11(12)15-13)14(18)7-10-5-6-19-9-10/h1-4,10H,5-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHTUEAAFCPCIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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